2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
“2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound. It has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
Scientific Research Applications
Corrosion Inhibition
A study evaluated Schiff bases, including compounds similar to "2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone", for their efficacy as corrosion inhibitors on carbon steel in hydrochloric acid. The results showed that specific Schiff bases act as mixed inhibitors, affecting both cathodic and anodic processes, with their efficiency correlated to their chemical structures (Hegazy et al., 2012).
Pharmacokinetics and Metabolism
Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound , in rats, dogs, and humans. The research provided insights into the compound's absorption, metabolic pathways, and excretion, highlighting its potential for treating conditions such as type 2 diabetes (Sharma et al., 2012).
properties
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(15-29-17-6-2-1-3-7-17)27-12-10-26(11-13-27)20-14-19(23-16-24-20)25-18-8-4-5-9-22-18/h1-9,14,16H,10-13,15H2,(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXVNHCMQYUPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone |
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